1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine chemical structure
1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine chemical structure
The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry utility of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine .
CAS No: 1251208-65-7 Role: Bifunctional Pharmacophore Scaffold Content Type: Technical Monograph & Synthesis Protocol
Part 1: Executive Summary & Structural Logic
In the landscape of Fragment-Based Drug Discovery (FBDD), 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine represents a high-value "linker-scaffold" intermediate. Its utility stems from its orthogonal reactivity :
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The Electrophilic Handle: The 5-bromo position on the furan ring allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of aryl or heteroaryl "warheads."
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The Nucleophilic Handle: The primary amine at the pyrrolidine-3 position serves as a vector for amide coupling, sulfonylation, or urea formation, typically directing the molecule toward hydrogen-bonding pockets in target proteins (e.g., Kinases, GPCRs).
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The Solubilizing Core: The pyrrolidine ring introduces sp³ character (Fsp³), breaking planarity and improving solubility compared to flat bi-aryl systems.
Physicochemical Profile
| Property | Value | Note |
| Formula | C₉H₁₃BrN₂O | |
| Molecular Weight | 245.12 g/mol | Ideal for fragment elaboration (<300 Da) |
| Exact Mass | 244.0211 | Monoisotopic |
| LogP (Calc) | ~1.1 - 1.5 | Favorable lipophilicity for CNS/peripheral targets |
| TPSA | ~38-45 Ų | High membrane permeability potential |
| pKa (Amine) | ~9.5 (Est) | Basic primary amine; forms salts readily |
Part 2: Synthesis Strategy & Protocols
Retrosynthetic Analysis
The molecule is disconnected at the methylene bridge.
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Precursor A: 5-Bromofuran-2-carbaldehyde (Electrophile)
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Precursor B: tert-Butyl pyrrolidin-3-ylcarbamate (Nucleophile/Protected Scaffold)
Experimental Workflow (Diagram)
The following DOT diagram illustrates the optimized synthetic pathway, ensuring regiocontrol.
Caption: Step-wise synthesis via reductive amination and Boc-deprotection to ensure N1-selectivity.
Detailed Protocol: Reductive Amination
Objective: Synthesize tert-butyl (1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-yl)carbamate.
Reagents:
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5-Bromofuran-2-carbaldehyde (1.0 equiv)
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tert-Butyl pyrrolidin-3-ylcarbamate (1.05 equiv)
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Sodium triacetoxyborohydride (STAB) (1.5 equiv)
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Acetic Acid (1.0 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step Methodology:
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Imine Formation: In a dry round-bottom flask under N₂, dissolve 5-bromofuran-2-carbaldehyde in DCE (0.2 M concentration). Add tert-butyl pyrrolidin-3-ylcarbamate and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium establishment.
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Scientist's Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better compatibility with acid-sensitive functional groups, though the furan ring is relatively robust.
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Reduction: Cool the mixture to 0°C (optional, often run at RT). Add Sodium triacetoxyborohydride portion-wise over 10 minutes.
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Why: Portion-wise addition prevents localized exotherms and side reactions.
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Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW of protected intermediate).
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Deprotection (Final Step): Dissolve the intermediate in DCM. Add TFA (10–20% v/v) or 4M HCl in Dioxane. Stir 1–2 hours. Concentrate to dryness. The product is often isolated as the TFA or HCl salt, which is stable for storage.
Part 3: Functionalization & Medicinal Chemistry Utility
This scaffold is a "divergent hub." The order of operations is critical:
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Path A (Suzuki First): If the target warhead is sensitive to amine coupling conditions, perform the Pd-coupling on the bromine first (requires the amine to remain protected).
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Path B (Amide First): If the aryl group to be added via Suzuki is sensitive, functionalize the amine first.
Reactivity Map (Diagram)[2]
Caption: Divergent synthesis pathways utilizing the Br- and NH2- handles.
Critical Quality Attributes (CQA)
When sourcing or synthesizing this material, verify:
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1H NMR (DMSO-d6): Look for the characteristic furan doublets (approx 6.5–7.0 ppm) and the methylene singlet/AB-quartet (approx 3.5–4.0 ppm).
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Stereochemistry: Commercial sources often supply the racemate. For drug development, the (S)-enantiomer or (R)-enantiomer is usually required. Ensure you are buying/making the specific enantiomer derived from chiral 3-aminopyrrolidine (e.g., CAS 1251208-65-7 is often generic, check specific stereochemical descriptors).
Part 4: Safety & Handling
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Hazards: The free amine is likely an irritant/corrosive. The furan moiety can be metabolically active (potential for reactive metabolites if not substituted correctly in final drugs).
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Storage: Store as the HCl salt at -20°C to prevent oxidation of the furan ring or air-oxidation of the amine. Hygroscopic.
References
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AiFChem. (2025).[1] Product Catalog: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS 1251208-65-7).[1] Retrieved from
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Grounding).
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ChemScene. (2025). Building Blocks: 2-(5-Bromofuran-2-yl)cyclopropan-1-amine and related furan scaffolds. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164401: 3-Aminopyrrolidine. Retrieved from
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki/Buchwald coupling utility on furan rings).
